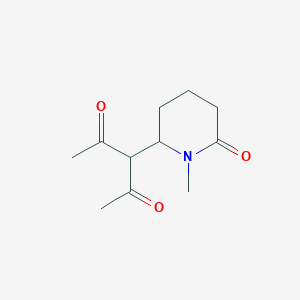
3-(1-Methyl-6-oxopiperidin-2-yl)pentane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Methyl-6-oxopiperidin-2-yl)pentane-2,4-dione is an organic compound with a complex structure that includes a piperidine ring and a diketone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Methyl-6-oxopiperidin-2-yl)pentane-2,4-dione typically involves the condensation of a piperidine derivative with a diketone. One common method is the base-catalyzed condensation of 1-methyl-6-oxopiperidine with pentane-2,4-dione. The reaction is usually carried out in the presence of a strong base such as sodium ethoxide, followed by acidification to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection and purification steps are crucial to ensure the quality of the final compound.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(1-Methyl-6-oxopiperidin-2-yl)pentane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The diketone moiety can be oxidized to form carboxylic acids.
Reduction: Reduction of the diketone can yield corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(1-Methyl-6-oxopiperidin-2-yl)pentane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and coordination complexes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(1-Methyl-6-oxopiperidin-2-yl)pentane-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The diketone moiety can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the piperidine ring can interact with biological macromolecules, modulating their activity and function .
Vergleich Mit ähnlichen Verbindungen
Pentane-2,4-dione: A simpler diketone with similar reactivity but lacking the piperidine ring.
1-Methyl-6-oxopiperidine: Contains the piperidine ring but lacks the diketone moiety.
Uniqueness: 3-(1-Methyl-6-oxopiperidin-2-yl)pentane-2,4-dione is unique due to the combination of the piperidine ring and diketone moiety, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to its simpler analogs .
Eigenschaften
CAS-Nummer |
72407-29-5 |
|---|---|
Molekularformel |
C11H17NO3 |
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
3-(1-methyl-6-oxopiperidin-2-yl)pentane-2,4-dione |
InChI |
InChI=1S/C11H17NO3/c1-7(13)11(8(2)14)9-5-4-6-10(15)12(9)3/h9,11H,4-6H2,1-3H3 |
InChI-Schlüssel |
KYDWULAKFUONKY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1CCCC(=O)N1C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



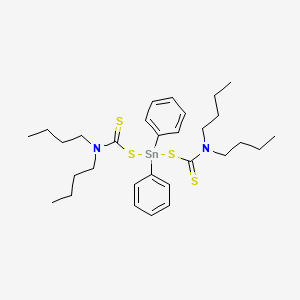
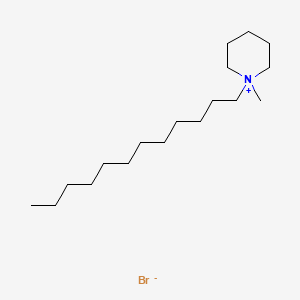
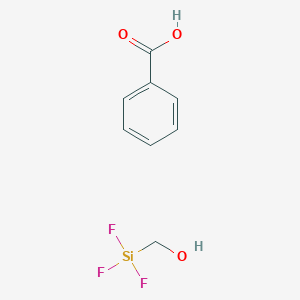
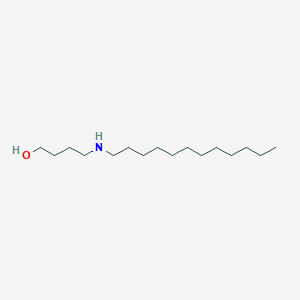
![2,2-Dimethyl-5-[phenyl(piperidin-1-yl)methyl]-1,3-dioxane-4,6-dione](/img/structure/B14463361.png)
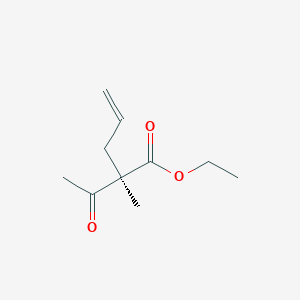
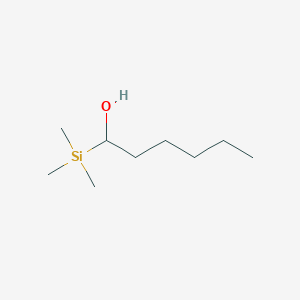
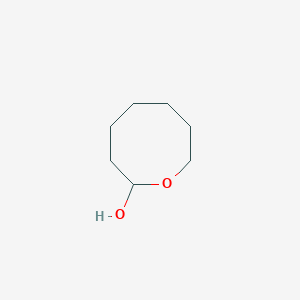
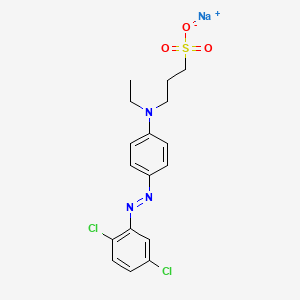
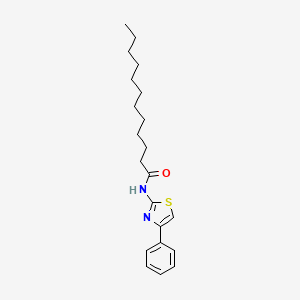
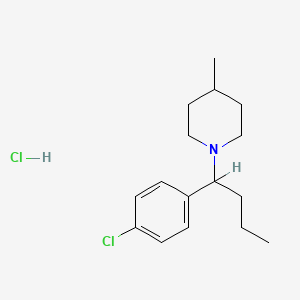

![N-{4-[(E)-(4-Amino-2,5-dimethoxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B14463404.png)
